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Compound Focus: Rupintrivir

CAS No.: 223537-30-2

Cat. No.: S542073

This document outlines standardized methodologies for evaluating the in vitro antiviral activity of

Rupintrivir (AG7088), an irreversible inhibitor of the human rhinovirus (HRV) 3C protease.

1. Introduction Rupintrivir is a potent, broad-spectrum antiviral agent that targets the HRV 3C protease, an
enzyme essential for viral replication [1]. The 50% Effective Concentration (ECso) is a critical parameter for
quantifying its antiviral potency, representing the compound concentration required to achieve a 50%
reduction in viral cytopathic effect (CPE) in cell-based assays [2]. The protocols below detail the cell-based

assay for ECso determination and a follow-up method for investigating resistance.
2. Key Experimental Protocols
Protocol 1: Cell-Based Antiviral Susceptibility Assay (ECso Determination)

This is the primary method for determining the potency of Rupintrivir against various HRV serotypes [1]

[2].

e Core Principle: Measure the protection of host cells from virus-induced death (cytopathic effect)
using a colorimetric metabolic dye (XTT) as the endpoint.
e Detailed Workflow:
o Cell Culture Preparation:
= Use H1-Hela cells (ATCC CRL-1958).
= Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5-10%
Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic [3].
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= Seed cells in 96-well plates at a density of approximately 2-3 x 10* cells per well and
incubate overnight [2] [3].
o Virus Infection and Compound Treatment:
= Propagate HRV stocks (e.g., HRV serotype 14, ATCC VR-284) in H1-Hela cells [1] [3].
= Dilute the virus to a predetermined titer (e.g., 100 TCIDso/well) and mix it with equal
volumes of Rupintrivir, which has been serially diluted in culture medium [3].
= Remove the medium from the pre-seeded cell plates and add the virus-compound
mixture. Incubate the infected and treated cells at 33-34°C for 3-5 days to allow for CPE
development [1] [2].
o Viability Endpoint Measurement (XTT Assay):
= After incubation, prepare the XTT reaction mixture: 1 mg/mL XTT and 0.02 yM Phenazine
Methosulfate (PMS) [2].
= Add the XTT/PMS mixture to each well and incubate for several hours at 33-34°C.
= Quantify the formazan product spectrophotometrically by measuring the absorbance at a
test wavelength of 450 nm and a reference wavelength of 650 nm [2].
o Data Analysis and ECso Calculation:
= Express data as the percentage of formazan produced in compound-treated, infected
cells compared to uninfected, compound-free control cells.
= Calculate the ECso using non-linear regression analysis in software such as GraphPad
Prism. The model "log(agonist) vs. normalized response — Variable slope" is typically
used [3]. The ECso is the concentration that increases formazan production to 50% of the
maximum (uninfected) control level [2].

The following diagram illustrates the key steps of this protocol:
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Start Protocol

ECso Result
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Protocol 2: In Vitro Resistance Selection and Susceptibility Testing
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This protocol describes how to generate Rupintrivir-resistant HRV variants and assess changes in

susceptibility [1].

e Core Principle: Serially passage HRV in the presence of increasing concentrations of Rupintrivir to
select for resistant viral populations, then determine the shift in ECso.
e Detailed Workflow:
o Serial Virus Passage:
= Infect H1-HeLa cells at a low multiplicity of infection (MOI of 0.1) in the presence of
Rupintrivir at a concentration near its ECso (e.g., 0.5 to 3.5x ECso) [1].
= Collect the supernatant when the cytopathic effect reaches at least 50%.
= Use this supernatant (0.2-0.5 mL) to infect fresh cells in the presence of a 1 to 3-fold
higher concentration of Rupintrivir.
= Repeat this process for multiple passages (e.g., 3-10 passages over 14-72 days) [1].
o Phenotypic Susceptibility Testing:
= Store cell-free viral lysates from each passage.
= Determine the ECso of the passaged virus variants using the cell-based antiviral
susceptibility assay described in Protocol 1.
o Genotypic Analysis:
= Extract viral RNA from the cell-free lysates.
= Perform reverse transcription-PCR (RT-PCR) to amplify the 3C protease gene.
= Conduct DNA sequencing of the PCR products to identify resistance-associated
mutations [1].

3. Data Presentation and Analysis

Table 1: Experimentally Determined ECso Values of Rupintrivir Against Various HRV Strains This

table summarizes potency data from published studies, providing a reference for expected results [1] [4].

HRYV Strain / Variant Mean ECso (nM) Notes /| Key Mutations in 3C Protease

Wild-Type Strains

HRV 14 (Wild-Type) 21 nM Reference sensitive strain [4]
HRV 2 (Wild-Type) 30 nM [4]
HRV 39 (Wild-Type) 24 nM [4]
HRV Hanks (Wild-Type) 19 nM [4]
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HRYV Strain / Variant Mean ECso (nM) Notes /| Key Mutations in 3C Protease

HRV 14 Resistant Variants

Passage 3 Variant 152 nM Mutations: T129T/A, T131T/A, T143P/S [1] [4]
Passage 4 Variant 227 nM Mutations: T129A, T131T/A, T143P [4]
Passage 10 Variant 324 nM Additional mutation: Y139Y/H [4]

Engineered Mutant 268 nM Mutations: T129A, T131A, Y139H, T143P [4]

Table 2: Key Reagents and Equipment

Category Specific Item | Specification

Cell Line H1-Hela cells (ATCC CRL-1958)

Virus HRV serotypes (e.g., HRV-B14, ATCC VR-284)

Compound Rupintrivir (HY-106161, MedChemExpress)

Culture Medium Dulbecco’s Modified Eagle's Medium (DMEM) with 5-10% FBS
Assay Kit/Reagent XTT, Phenazine Methosulfate (PMS)

Critical Equipment CO:z Incubator, Plate Reader, 96-well Plates

4. Troubleshooting and Technical Notes

¢ Quality Control: Include appropriate controls in every assay: cell control (uninfected, untreated),
virus control (infected, untreated), and compound background control.

o Data Reliability: The mean ECso of Rupintrivir against a panel of 48 HRV serotypes is
approximately 23 nM, which can serve as a benchmark for assay validation [5] [4].

¢ Resistance Insight: The slow emergence of resistance, requiring multiple mutations for only modest
ECso shifts, indicates a high genetic barrier to resistance for Rupintrivir, a positive attribute for an
antiviral drug [1].
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References and Further Exploration

The following sources were cited in this protocol and provide further detail:

e [PMC NCBI: In Vitro Resistance Study of Rupintrivir (2007)] [1] - Foundational study on resistance
mechanisms.

e [PMC NCBI: In Vitro Antiviral Activity and Single-Dose Pharmacokinetics... (2005)] [2] - Detailed
methodology for cell-based CPE inhibition assays.

e [PMC NCBI: Structural insights into the antiviral efficacy of AG7404... (2026)] [3] - Recent study using
similar CPE inhibition and MTT assays.

e [MedChemExpress: Rupintrivir (AG7088) | HRV 3C Protease Inhibitor] [4] - Supplier data
consolidating published ECso values.

For the latest research, you can search for newer derivatives like AG7404 (Compound 1), an orally
available Rupintrivir derivative with improved pharmacokinetics, using the same core principles for ECso

determination [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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